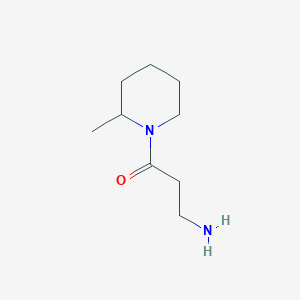

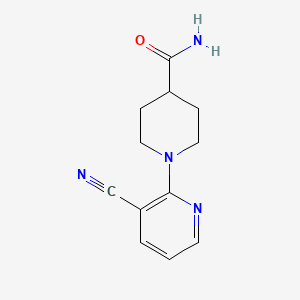

3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

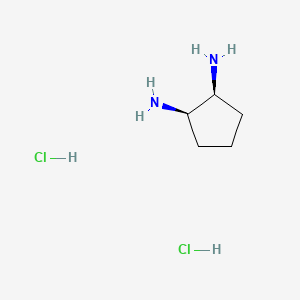

“3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It is also known by its IUPAC name, 1-methyl-2-(2-methyl-1-piperidinyl)-2-oxoethylamine . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is 1S/C9H18N2O/c1-7-5-3-4-6-11(7)9(12)8(2)10/h7-8H,3-6,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is a liquid at room temperature . Its exact boiling point is not specified in the sources I found .Scientific Research Applications

Molecular Structure and Antioxidant Activity

A study by Yılmaz et al. (2020) detailed the molecular structure, X-ray diffractions, DFT calculations, and antioxidant activities of a novel phthalide derivative. This research demonstrates the compound's potential in DNA binding and molecular docking studies, highlighting its significance in biochemical and pharmaceutical applications (Yılmaz et al., 2020).

Transition-State Mimics for Protein Folding

Komarov et al. (2015) synthesized a parent compound of a rare class of 90°-twisted amides, showcasing its role as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion, crucial in peptide and protein folding and function (Komarov et al., 2015).

Biotechnological Production

Yang et al. (2018) discussed genetically engineered strains for the production of 1,3-Propanediol from glycerol, emphasizing the chemical's significance in cosmetics, foods, lubricants, and medicines. This study illustrates the advancements in biosynthetic production methods over traditional chemical synthesis, pointing towards a more sustainable and environmentally friendly approach (Yang et al., 2018).

Hydrogen Bonding and Polymorphism in Crystal Engineering

Podjed and Modec (2022) explored the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, offering insights into the role of molecular interactions in determining the crystalline structures of materials. Such research can contribute to the development of new materials with specific physical properties (Podjed & Modec, 2022).

Ring-Opening Polymerization

Bakkali-Hassani et al. (2018) investigated the selective initiation from unprotected amino alcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This study provides a foundation for synthesizing telechelic and block copolymers, which are crucial in the development of advanced polymeric materials (Bakkali-Hassani et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3-amino-1-(2-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLCLLAEGSANBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)

![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)

![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)